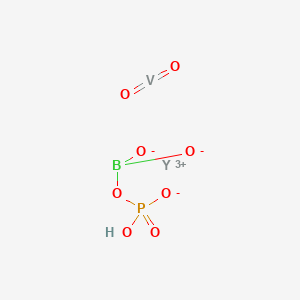
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) is a complex compound that integrates elements from different groups of the periodic table
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves multiple steps, each requiring specific conditions. The preparation typically starts with the individual synthesis of dioxidoboranyl hydrogen phosphate and dioxovanadium complexes. These are then combined with yttrium(3+) under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions could produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) has several scientific research applications:
Wirkmechanismus
The mechanism of action of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can lead to altered cellular processes and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxovanadium complexes: These compounds share similar vanadium-based structures and exhibit comparable catalytic properties.
Yttrium complexes: Similar yttrium-based compounds are used in various industrial applications, including materials science and electronics.
Uniqueness
This combination allows for a broader range of reactions and interactions, making it a versatile compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
BHO8PVY |
|---|---|
Molekulargewicht |
310.64 g/mol |
IUPAC-Name |
dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) |
InChI |
InChI=1S/BH2O6P.2O.V.Y/c2-1(3)7-8(4,5)6;;;;/h(H2,4,5,6);;;;/q-2;;;;+3/p-1 |
InChI-Schlüssel |
FTSNJAAJHJAYGI-UHFFFAOYSA-M |
Kanonische SMILES |
B([O-])([O-])OP(=O)(O)[O-].O=[V]=O.[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



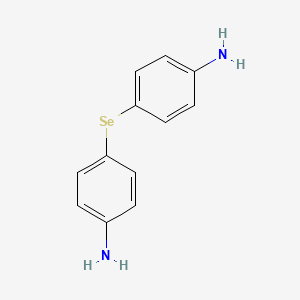
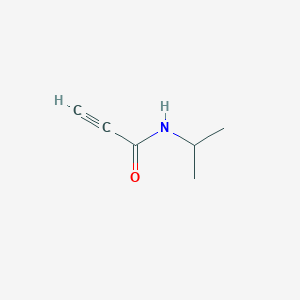
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
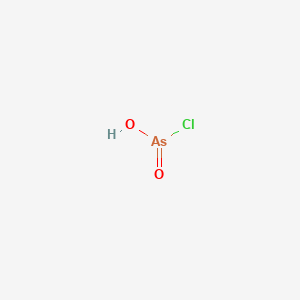

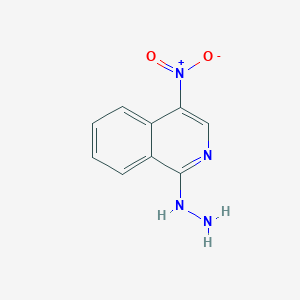

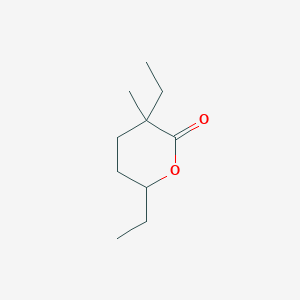
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
